Ethyl 5-(benzyloxy)-3-methylidene-2-oxopentanoate
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Overview
Description
Ethyl 5-(benzyloxy)-3-methylidene-2-oxopentanoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by its unique structure, which includes a benzyloxy group, a methylidene group, and an oxopentanoate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(benzyloxy)-3-methylidene-2-oxopentanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another common method involves the use of benzyl bromide and a base to introduce the benzyloxy group, followed by the addition of the methylidene group through a Wittig reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of environmentally benign catalysts and solvents is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzyloxy)-3-methylidene-2-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(benzyloxy)-3-methylidene-2-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzyloxy)-3-methylidene-2-oxopentanoate involves its interaction with various molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl benzoate: An ester with a similar benzyloxy group.
Isopentyl acetate: Known for its banana-like fragrance.
Uniqueness
Ethyl 5-(benzyloxy)-3-methylidene-2-oxopentanoate is unique due to its combination of a benzyloxy group and a methylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61700-15-0 |
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Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl 3-methylidene-2-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C15H18O4/c1-3-19-15(17)14(16)12(2)9-10-18-11-13-7-5-4-6-8-13/h4-8H,2-3,9-11H2,1H3 |
InChI Key |
RLUDSSXRDKQYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(=C)CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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